Isoleucylalanine

Description

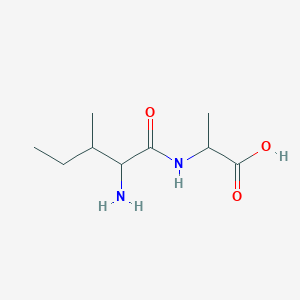

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFDOSNHHZGBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Synthesis and Derivatization of Isoleucylalanine

Enzymatic Synthesis of Isoleucylalanine and Related Peptides

As an alternative to purely chemical methods, enzymatic and chemoenzymatic approaches offer a greener and highly specific route for peptide synthesis. d-nb.info These methods leverage the catalytic power of enzymes, which operate under mild conditions (aqueous environments, neutral pH) and often eliminate the need for complex protection and deprotection steps.

Enzymatic Synthesis: In a fully enzymatic approach, enzymes such as proteases (e.g., papain, α-chymotrypsin) or lipases are used to catalyze the formation of the peptide bond. These reactions can be either equilibrium-controlled, where the enzyme shifts the thermodynamic equilibrium toward synthesis, or kinetically-controlled, where an activated acyl donor (like an amino acid ester) is used, and the enzyme catalyzes its aminolysis. researchgate.net The high stereoselectivity of enzymes ensures that the chiral integrity of the amino acids is maintained, avoiding racemization. For instance, lipases have been used to catalyze the formation of peptide bonds and are known for their stability in organic solvents. mdpi.com

Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis with the high selectivity of enzymes. d-nb.info A common chemoenzymatic approach involves using chemically protected or activated amino acids as substrates for an enzyme. For example, an N-protected isoleucine ester could serve as the acyl donor for an enzyme-catalyzed coupling with alanine (B10760859). researchgate.net This method has been successfully used to synthesize various dipeptides, including those containing non-standard D-amino acids, by using adenylation domains from nonribosomal peptide synthetases to activate the carboxyl group of the first amino acid. nih.gov This hybrid approach harnesses the best of both worlds: the precise control of chemical modifications and the unparalleled specificity of biocatalysis.

Formation of Cyclic Dipeptides (Diketopiperazines) from this compound

Linear dipeptides like this compound can undergo intramolecular cyclization to form a stable six-membered ring structure known as a diketopiperazine or cyclic dipeptide. acs.org This transformation is a key area of study due to the distinct properties and potential applications of these cyclic compounds.

Heating the linear L-Isoleucyl-L-Alanine dipeptide, particularly in the solid state, can induce an intramolecular condensation reaction to form cyclo(this compound). nih.govresearchgate.net This process involves the formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid, with the elimination of a water molecule. uoguelph.ca This solvent-free method is considered a form of green chemistry, as it provides a high yield of the cyclic product without requiring solvents. uoguelph.caresearchgate.net

The cyclization reaction has been the subject of detailed kinetic analysis. nih.gov Studies using nonisothermal kinetics have been conducted to determine the kinetic parameters of the reaction, such as activation energy. nih.govresearchgate.net Research has established a correlation between the side chain structure of dipeptides and the temperature at which this solid-state cyclization occurs. nih.govresearcher.life This information is valuable for predicting the thermal behavior of short-chain peptides and for designing controlled methods for the synthesis of cyclic dipeptides. nih.govresearchgate.net

| Aspect Studied | Methodology | Key Findings | Reference |

|---|---|---|---|

| Solid-State Cyclization | Heating of the linear dipeptide | Forms a new substance with different properties and morphology. | nih.govresearcher.life |

| Kinetic Analysis | Nonisothermal kinetics approaches | Kinetic parameters of the reaction were estimated. | nih.gov |

| Structure-Property Correlation | Comparison with other dipeptides | A correlation was found between the dipeptide side chain structure and the cyclization temperature. | nih.govresearcher.life |

| Synthetic Method | Heating in an oven based on TGA results | Recognized as a highly efficient, solvent-free, and stereospecific synthetic method for cyclodipeptides. | uoguelph.ca |

Beyond thermally induced cyclization, cyclo(this compound) can be prepared through solution-phase chemical synthesis. The most common strategy is the head-to-tail cyclization of a linear dipeptide precursor. mdpi.comrsc.org This process typically involves several key steps:

Preparation of the Linear Precursor : A protected form of the linear dipeptide, often with a methyl ester at the C-terminus (e.g., L-Isoleucyl-L-Alanine-OMe), is synthesized. units.it

Deprotection : The N-terminal protecting group (e.g., Boc) is removed to free the amine group for cyclization.

Cyclization : The deprotected linear peptide is treated with a coupling reagent under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com

This synthetic approach can also be performed using solid-phase peptide synthesis (SPPS), which allows for the rapid generation of diverse cyclic dipeptides. units.it

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Thermally Induced Solid-State Reaction | Heating the linear dipeptide to induce intramolecular condensation. | Heat; solvent-free. | nih.govuoguelph.ca |

| Solution-Phase Head-to-Tail Cyclization | Cyclization of a linear dipeptide precursor in a dilute solution. | Coupling reagents (e.g., HATU, PyBOP), base. | mdpi.comrsc.org |

| Solid-Phase Synthesis | The linear peptide is assembled on a resin, then cleaved and cyclized either on-resin or in solution. | Resin, coupling reagents, cleavage reagents. | units.it |

Advanced Analytical Methodologies for Isoleucylalanine

Spectroscopic Characterization Techniques

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, yielding spectra that serve as fingerprints of its structural and electronic properties. Methods ranging from nuclear magnetic resonance to vibrational spectroscopy are indispensable for a complete analysis of Isoleucylalanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in both solution and solid states. nih.govuni-freiburg.de It provides atom-specific information by probing the magnetic properties of atomic nuclei, allowing for the detailed mapping of covalent bonds and spatial proximities. uni-freiburg.de

In solution, this compound exhibits conformational flexibility. Solution NMR spectroscopy is ideally suited to characterize its average structure and dynamics. One-dimensional (1D) ¹H NMR spectra provide initial information, revealing the chemical environment of each proton. However, due to signal overlap, especially in more complex molecules, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. walisongo.ac.id

A standard suite of 2D NMR experiments for a dipeptide like this compound would include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds (J-coupling), allowing for the assignment of protons within each amino acid residue. walisongo.ac.id For instance, the α-proton of isoleucine will show a cross-peak to its β-proton.

TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond immediate neighbors, revealing entire spin systems of coupled protons within a residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the three-dimensional structure. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is related to the distance between the protons, providing the necessary constraints for structure calculation. uzh.ch Analysis of NOE signals for L-isoleucine has been used to determine its preferred conformation when bound to enzymes, revealing a gauche+ form about the Cα-Cβ bond and a trans form about the Cβ-Cγ1 bond. nih.gov

The samples for solution NMR are typically dissolved in a deuterated solvent like heavy water (D₂O). This results in the exchange of labile protons (amine, amide, and carboxylic acid protons) with deuterium, simplifying the spectrum. walisongo.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in Solution This interactive table provides typical chemical shift ranges for the distinct nuclei in this compound. Actual values can vary based on solvent, pH, and temperature.

| Atom Name | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| ILE Cα | ¹³C | 59 - 61 |

| ILE Cβ | ¹³C | 37 - 39 |

| ILE Cγ1 | ¹³C | 25 - 27 |

| ILE Cγ2 | ¹³C | 15 - 17 |

| ILE Cδ1 | ¹³C | 11 - 13 |

| ILE CO | ¹³C | 173 - 175 |

| ALA Cα | ¹³C | 51 - 53 |

| ALA Cβ | ¹³C | 17 - 19 |

| ALA CO | ¹³C | 176 - 178 |

| ILE Hα | ¹H | 3.8 - 4.0 |

| ILE Hβ | ¹H | 1.8 - 2.0 |

| ILE Hγ1 | ¹H | 1.1 - 1.5 |

| ILE Hγ2 | ¹H | 0.8 - 1.0 |

| ILE Hδ1 | ¹H | 0.8 - 1.0 |

| ALA Hα | ¹H | 4.2 - 4.4 |

| ALA Hβ | ¹H | 1.4 - 1.6 |

Solid-state NMR (SSNMR) provides atomic-level insight into the structure and dynamics of molecules in their crystalline or solid form. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions dominate and can provide a wealth of structural information. nih.gov To obtain high-resolution spectra from solid samples, techniques such as Magic-Angle Spinning (MAS) are employed, which involves spinning the sample at a high frequency at an angle of 54.74° with respect to the magnetic field. nih.govnih.gov

For this compound crystals, SSNMR can be used to:

Determine the precise three-dimensional structure: By measuring internuclear distances and torsion angles, SSNMR can define the molecular conformation in the crystal lattice. Techniques like Rotational-Echo Double-Resonance (REDOR) are powerful for measuring specific heteronuclear distances (e.g., ¹³C-¹⁵N) with high precision. nih.gov

Characterize intermolecular packing: SSNMR can probe how this compound molecules are arranged relative to one another in the crystal, including the geometry of intermolecular hydrogen bonds.

Distinguish between different crystalline forms (polymorphs): Different polymorphs will yield distinct SSNMR spectra due to differences in molecular conformation and packing, making SSNMR a valuable tool for polymorph identification.

Commonly used SSNMR experiments for structural studies of crystalline peptides include Cross-Polarization Magic-Angle Spinning (CP-MAS) to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, and various dipolar recoupling experiments to reintroduce and measure the dipole-dipole interactions that are averaged out by MAS. nih.gov These measurements provide critical distance restraints for a complete structural determination, a process often referred to as NMR crystallography. nih.gov

Vibrational spectroscopy, which includes infrared (IR) absorption and Raman scattering, probes the vibrational modes of a molecule. umsystem.edu These techniques are highly sensitive to molecular structure, conformation, and hydrogen bonding. For peptides, the amide vibrations are particularly informative. Both IR and Raman spectroscopy can be used to determine the relative populations of the major backbone conformations in dipeptides. nih.gov

Infrared (IR) absorption spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. fu-berlin.de The IR spectrum of this compound is characterized by several key absorption bands, particularly those associated with the peptide bond (amide group).

Key IR bands for peptide analysis include:

Amide I band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the secondary structure and hydrogen bonding.

Amide II band (1500-1600 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations.

Amide III band (1200-1330 cm⁻¹): This is a complex band involving C-N stretching, N-H bending, and other vibrations. The amide III region is particularly useful for analyzing the backbone conformations of short peptides. nih.gov

Research on 19 different dipeptides has shown that the amide III region contains resolvable bands that can be assigned to distinct backbone conformations: polyproline II (PII), β-sheet (β), and right-handed helical (αR). nih.gov By analyzing the frequencies and relative populations of these bands, the conformational preferences of a dipeptide in aqueous solution can be determined. nih.gov

Table 2: Characteristic Amide III IR Band Frequencies for Dipeptide Conformations This table, based on studies of various dipeptides, shows the correlation between IR frequency in the Amide III region and the corresponding backbone conformation. nih.gov

| Backbone Conformation | Frequency Range (cm⁻¹) |

|---|---|

| Polyproline II (PII) | 1306 - 1317 |

| Right-handed Helical (αR) | 1294 - 1304 |

| β-sheet (β) | 1270 - 1294 |

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹), is a powerful technique for investigating the collective dynamics of biomolecules. uniroma1.itresearchgate.net These low-frequency modes correspond to large-scale molecular motions, such as torsional vibrations of the entire molecule and vibrations of the intermolecular hydrogen-bond network in a crystal. arxiv.orgnih.gov Because THz radiation is sensitive to the collective oscillations of the crystal lattice, it provides a unique fingerprint of the crystalline state. uniroma1.it

For this compound, THz spectroscopy can distinguish it from other peptides based on its unique spectral signature, which is determined by its amino acid composition, sequence, and crystal structure. uniroma1.itnih.gov The THz spectrum of crystalline this compound reveals distinct absorption peaks that correspond to these collective vibrational modes. Experimental measurements have been compared with theoretical calculations to assign these spectral features to specific molecular motions. researchgate.net This technique provides insight into the flexibility of the peptide backbone and the strength and arrangement of the hydrogen bonds that stabilize the crystal structure. rsc.orgproquest.com

Table 3: Experimentally Observed THz Absorption Peaks for Crystalline this compound This interactive table presents the characteristic absorption frequencies for crystalline this compound in the Terahertz region, corresponding to collective vibrational modes. researchgate.net

| Observed Peak Frequency (cm⁻¹) | Observed Peak Frequency (THz) |

|---|---|

| ~55 | ~1.65 |

| ~70 | ~2.10 |

| ~87 | ~2.61 |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions mtoz-biolabs.com. For a dipeptide like this compound, MS provides unequivocal identification and enables precise quantification. In MS, the sample is first ionized, and the resulting ions are separated in a mass analyzer based on their m/z ratio. The detector then records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint mtoz-biolabs.comuni-saarland.de.

Fragmentation, the process where molecular ions break down into smaller charged fragments, is a key feature of MS analysis uni-saarland.dechemguide.co.uk. The pattern of fragmentation is predictable and reproducible for a given molecule under specific conditions, allowing for detailed structural elucidation. By analyzing the mass difference between fragment ions, the amino acid sequence of a peptide can be determined mtoz-biolabs.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a well-established method for the analysis of dipeptides, although it requires a crucial derivatization step to make these non-volatile compounds amenable to GC analysis nih.govsigmaaldrich.com. The polar nature of the amino and carboxyl groups in this compound reduces its volatility; therefore, these functional groups must be chemically modified, typically through silylation nih.govsigmaaldrich.com.

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the dipeptide into its more volatile trimethylsilyl (TMS) derivative nih.gov. Once derivatized, the sample is introduced into the GC, where it is separated from other components in the mixture. The separated components then enter the mass spectrometer for ionization and detection nih.gov.

The mass spectra of trimethylsilylated dipeptides exhibit characteristic fragmentation patterns that are useful for identification. Two significant ions are typically observed: one resulting from the cleavage of the central peptide bond (the CH-CO bond), which helps identify the N-terminal residue, and another corresponding to the molecular ion minus a methyl group (M-15) nih.gov. The predictable nature of these fragmentations allows for the reliable identification of numerous dipeptides nih.gov.

| Parameter | Description | Significance in this compound Analysis |

|---|---|---|

| Derivatization | Required to increase volatility for GC analysis (e.g., silylation with BSTFA) nih.gov. | Essential for analyzing this compound via GC-MS. |

| Primary Fragmentation | Cleavage of the peptide bond, yielding ions characteristic of the N-terminal amino acid nih.gov. | Produces a key fragment ion corresponding to the derivatized Isoleucine residue. |

| Secondary Fragmentation | Loss of a methyl group from the molecular ion (M-15) nih.gov. | Helps confirm the molecular weight of the derivatized dipeptide. |

| Column Type | Typically a non-polar capillary column, such as one coated with OV-1 nih.gov. | Provides efficient separation of the derivatized this compound from impurities. |

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard-resolution MS for peptide characterization, including higher accuracy and specificity. HRMS instruments can measure the m/z ratio of ions with very high precision, which is crucial for determining the exact elemental composition of a molecule. This capability is particularly important for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

For this compound, HRMS is critical for unambiguously distinguishing it from its isomer, Leucylalanine, as both have the identical molecular weight. While standard MS cannot differentiate between the constituent amino acid isomers Isoleucine and Leucine, tandem HRMS (MS/MS) techniques can. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed nih.gov. The fragmentation patterns of Isoleucine and Leucine residues differ, providing a basis for their differentiation. For instance, the fragmentation of the immonium ion of Isoleucine characteristically produces a product ion at m/z 69, which is not a prominent fragment for Leucine nih.govresearchgate.net. This allows for the definitive identification of Isoleucine as the N-terminal residue in this compound.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase phmethods.net. For dipeptides like this compound, chromatographic methods are indispensable for purification, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides mtoz-biolabs.comresearchgate.net. It offers high resolution, speed, and sensitivity. The most common mode of HPLC used for peptides is Reversed-Phase HPLC (RP-HPLC) mtoz-biolabs.comnih.gov.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. A common stationary phase is silica bonded with C18 alkyl chains researchgate.net. The separation of this compound is based on its hydrophobic character. It is introduced into the column in a highly polar mobile phase (e.g., water) and is retained on the non-polar stationary phase. The elution is achieved by gradually increasing the concentration of a less polar organic solvent, such as acetonitrile, in the mobile phase peptide.com. Peptides with greater hydrophobicity are retained more strongly and thus elute later.

To improve peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%) peptide.com. TFA forms ion pairs with the charged groups of the peptide, neutralizing them and reducing undesirable interactions with the stationary phase, resulting in sharper, more symmetrical peaks researchgate.net. The purity of an this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column (Stationary Phase) | C18-bonded silica (e.g., 4.6 x 150 mm, 5 µm particle size) nih.gov. | Provides a non-polar surface for hydrophobic interaction-based separation. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) peptide.com. | Highly polar solvent; TFA acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) peptide.com. | Less polar organic solvent used to elute the peptide. |

| Elution Mode | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) peptide.comnih.gov. | Allows for the separation of components with a wide range of hydrophobicities. |

| Detection | UV absorbance at 210-220 nm. | Detects the peptide bond, enabling quantification. |

| Flow Rate | Typically 1.0 mL/min for an analytical column peptide.com. | Controls the speed of the separation. |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples nih.govlibretexts.org. It is frequently employed to monitor the progress of chemical reactions, assess the purity of a compound, or identify components in a mixture by comparison with standards libretexts.orgadvion.com.

In TLC, the stationary phase is a thin layer of an adsorbent material, typically silica gel or cellulose, coated onto a flat carrier such as a glass plate rsc.org. A small spot of the this compound solution is applied to one end of the plate (the origin). The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and as it passes the origin, it dissolves the sample and carries it up the plate gavinpublishers.com.

The separation occurs because different components in the sample travel up the plate at different rates due to their differing affinities for the stationary phase and solubilities in the mobile phase gavinpublishers.com. The result is a separation of the components into discrete spots. The position of each spot is quantified by its Retention Factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front sjomr.org.in. The Rf value is a characteristic of a compound in a specific TLC system (stationary and mobile phases) and can be used for identification libretexts.orgsjomr.org.in. For this compound, which is colorless, a visualizing agent such as ninhydrin is required to see the separated spot; ninhydrin reacts with the amino groups to produce a purple color gavinpublishers.com.

| Stationary Phase | Mobile Phase Composition (v/v/v) | Application |

|---|---|---|

| Silica Gel rsc.org | 1-Butanol : Acetic Acid : Water (e.g., 8:2:2) gavinpublishers.com | General purpose separation of amino acids and small peptides. |

| Cellulose researchgate.net | Butanol : Glacial Acetic Acid : Water (e.g., 60:19:21) researchgate.net | Optimized for separating mixtures of multiple amino acids. |

| Silica Gel | Dichloromethane : Methanol : Acetic Acid advion.com | Used for monitoring solution-phase peptide synthesis. |

Principles of Chromatographic Separation for Dipeptides

The separation of dipeptides like this compound by chromatography is governed by fundamental physicochemical principles related to the interactions between the analyte and the stationary and mobile phases nih.gov. The effectiveness of a separation depends on the differences in the distribution coefficients of the analytes between the two phases. Key molecular properties of dipeptides that influence their chromatographic behavior include:

Hydrophobicity: Determined by the nature of the amino acid side chains. In this compound, the isobutyl and methyl side chains of Isoleucine and Alanine (B10760859), respectively, confer a degree of hydrophobicity. This property is the primary basis for separation in RP-HPLC, where more hydrophobic molecules interact more strongly with the non-polar stationary phase mtoz-biolabs.com.

Polarity: The presence of the polar peptide bond, the N-terminal amino group, and the C-terminal carboxyl group makes the dipeptide molecule polar. This polarity governs its interaction with polar stationary phases (in normal-phase chromatography) and its solubility in polar mobile phases.

Charge: The amino and carboxyl termini, as well as any charged side chains, can exist in protonated or deprotonated states depending on the pH of the mobile phase. This net charge is the basis for separation in Ion-Exchange Chromatography (IEX), where the dipeptide binds to a charged stationary phase and is eluted by changing the pH or ionic strength of the mobile phase nih.gov.

Size: While less significant for small molecules like dipeptides compared to large proteins, molecular size is the principle of separation in Size-Exclusion Chromatography (SEC). In SEC, molecules are separated based on their ability to enter pores in the stationary phase material; larger molecules are excluded from more pores and elute faster nih.gov.

By selecting the appropriate combination of stationary and mobile phases, the chromatographer can exploit these properties to achieve effective separation and purification of this compound.

X-ray Diffraction Studies of this compound Crystalline Structures

X-ray diffraction stands as a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. For L-Isoleucyl-L-alanine, single-crystal X-ray diffraction studies have successfully determined its crystal structure, providing precise data on its unit cell dimensions and symmetry.

The crystallographic analysis of L-Isoleucyl-L-alanine reveals a hexagonal crystal system with a P61 space group. The unit cell parameters have been determined to be a = b = 13.918 Å and c = 14.538 Å, with angles α = β = 90° and γ = 120°. This specific arrangement dictates the packing of the dipeptide molecules in the solid state, influencing its macroscopic properties.

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | P61 |

| a (Å) | 13.918 |

| b (Å) | 13.918 |

| c (Å) | 14.538 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

Microscopic Techniques for Self-Assembly Studies

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a fundamental process in the formation of functional biomaterials. Microscopic techniques are indispensable for visualizing and understanding the nanoscale morphologies that arise from the self-assembly of dipeptides like this compound.

Atomic Force Microscopy (AFM) for Dipeptide Self-Assembly

Atomic Force Microscopy (AFM) has emerged as a powerful tool for imaging the topography of surfaces at the nanoscale, making it exceptionally well-suited for studying the self-assembly of peptides. This technique allows for the direct visualization of the nanostructures formed by dipeptides in their native or near-native environments.

Studies on the self-assembly of dipeptides, including those similar to this compound, have demonstrated the formation of various intricate nanostructures such as nanotubes, nanofibers, and vesicles. For instance, a detailed investigation into the structural and conformational properties of Alanine-Isoleucine (Ala-Ile) dipeptides has provided insights into their self-assembly propensity. All-atom molecular dynamics simulations, complemented by experimental methods like scanning electron microscopy, have revealed the influence of solvent and concentration on the formation of aggregates. These studies highlight that the self-assembly behavior of dipeptides is a nuanced process governed by a delicate balance of intermolecular forces. The strength of the self-assembly propensity has been observed to follow the order: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile in aqueous solutions, indicating that the specific amino acid residues play a critical role in directing the formation of supramolecular architectures.

Biochemical Roles and Enzymatic Interactions of Isoleucylalanine

Isoleucylalanine as a Substrate or Product in Enzymatic Reactions

Enzymes are highly specific protein catalysts that accelerate biochemical reactions by binding to substrate molecules at their active site. lumenlearning.comgouni.edu.ngbraukaiser.com The interaction between an enzyme and its substrate is crucial for numerous biological functions, including the digestion and metabolism of proteins into smaller peptides and amino acids. researchgate.netthermofisher.com this compound, as a dipeptide, serves as both a product of protein degradation and a substrate for further enzymatic cleavage. ontosight.ai

Peptidases, also known as proteases, are enzymes that hydrolyze peptide bonds in proteins and peptides. researchgate.net Their specificity—the ability to recognize and cleave particular peptide sequences—is determined by the amino acid residues of the substrate that fit into the enzyme's binding pockets, designated S4, S3, S2, S1, S1', S2', etc. nih.gov The scissile bond is located between the P1 and P1' residues of the substrate. nih.gov

Peptidases are broadly classified as endopeptidases, which cleave internal peptide bonds, and exopeptidases, which act on the ends of a peptide chain. thermofisher.com As a dipeptide, this compound is primarily a substrate for exopeptidases.

Aminopeptidases cleave the N-terminal amino acid, which in this case would be isoleucine. proteopedia.org

Carboxypeptidases remove the C-terminal amino acid, which would be alanine (B10760859). ustc.edu.cn

The efficiency of this cleavage depends on how well the isoleucine and alanine side chains fit into the respective binding pockets of the specific peptidase. thermofisher.comnih.gov Substrate recognition by peptidases can be highly specific, often requiring just two suitably positioned amino acids for effective binding and catalysis. nih.gov

Zinc-dependent peptidases, or metallopeptidases, are a large class of enzymes that utilize a zinc ion in their active site to catalyze peptide bond hydrolysis. proteopedia.orgwayne.edumdpi.com This zinc ion is central to their catalytic mechanism and is a key target for enzyme inhibition. wayne.edunih.gov Inhibitors of these enzymes are crucial for therapeutic applications and for studying enzyme function.

While specific derivatives of this compound are not prominently featured as inhibitors in the available research, the principles of inhibition are well-established through other molecules. Potent inhibitors of zinc metallopeptidases often work by chelating the active site zinc ion. For example, compounds containing hydroxamic acid moieties have been identified as effective inhibitors of dipeptidyl peptidase III (DPP III), a zinc-dependent enzyme. mdpi.com Similarly, 8-hydroxyquinoline (B1678124) and its derivatives have been shown to act as competitive inhibitors for the dinuclear Zn2+ hydrolase from Aeromonas proteolytica by binding to the zinc ions in the active site. proteopedia.org A novel class of mechanism-based inhibitors for carboxypeptidase A leverages the zinc ion's chemistry to promote the irreversible covalent attachment of the inhibitor to an active site residue. wayne.edu Therefore, synthetic derivatives of this compound incorporating such zinc-binding functional groups could theoretically be designed to function as inhibitors of specific zinc-dependent peptidases.

When the linear this compound dipeptide undergoes intramolecular cyclization, it forms a 2,5-diketopiperazine, a type of cyclic dipeptide (CDP). This cyclic structure, also known as cyclo(Ile-Ala), confers significantly greater stability and resistance to enzymatic degradation compared to its linear counterpart. nih.govnih.govresearchgate.net This increased resistance is a common feature of cyclic peptides and makes them promising candidates for therapeutic development due to their longer persistence and potential for higher bioavailability. nih.govresearchgate.net

The structural rigidity of the cyclic form prevents it from fitting properly into the active sites of many peptidases that would readily cleave the linear form. nih.govresearchgate.net Research on various cyclic dipeptides demonstrates their stability and biological activity. For instance, cyclo(Ala-Ile), an isomer of cyclo(Ile-Ala), has been noted to induce resistance against Pseudomonas syringae infection in the plant Arabidopsis. oup.comoup.com Another study found that cyclo(Ala-Ile) did not trigger the production of reactive oxygen species (ROS), unlike other cyclic dipeptides such as cyclo(Pro-Tyr), highlighting the specific biological activities associated with different cyclic structures. nih.gov

Involvement in Metabolic Pathways and Cellular Processes

The metabolome represents the complete set of small-molecule metabolites found within a biological system, reflecting the end products of gene expression and interactions with the environment. umich.edu Dipeptides like this compound are components of the metabolome and participate in fundamental cellular processes, particularly those related to amino acid utilization. ontosight.ainih.gov

This compound has been identified as a metabolite in a variety of biological contexts through metabolomics studies, which provide a snapshot of metabolic status. nih.govumich.edu Its presence can indicate activity in protein turnover, digestion, and absorption. ontosight.ai For example, this compound has been detected in studies analyzing the metabolic response to air pollution, where it was part of a dipeptide class of metabolites measured in human subjects. nih.gov It has also been identified in research on wine yeasts during fermentation and as a metabolite in human T cells. tdx.catunivr.it Furthermore, altered levels of this compound have been associated with certain disease states, including cobalamin C deficiency and COVID-19 infections, suggesting its involvement in or perturbation by these conditions. researchgate.netresearchgate.net

Table 1: Examples of this compound as a Detected Metabolite in Research Studies

Biological Context Organism/System Key Finding Reference Environmental Health Human Identified as part of the dipeptide class of metabolites in a panel study on air pollution effects. thermofisher.com Inherited Metabolic Disorder Human Significantly increased levels observed in patients with cobalamin C deficiency. mdpi.com Infectious Disease Human Levels were found to be significantly lower in both mild and severe COVID-19 patients. nih.gov Cellular Metabolism Human T-Cells Detected as a metabolite in network analysis of T-cell systems biology. gouni.edu.ng Microbiology/Food Science Wine Yeast Identified as a dipeptide metabolite during low-temperature fermentation. lumenlearning.com

This compound plays a role as an intermediate in the broader scheme of amino acid metabolism. ontosight.ai Amino acid metabolism encompasses the pathways for the synthesis and degradation of the 20 standard amino acids, which are crucial for protein synthesis, energy production, and the creation of other important metabolites. frontiersin.orgnih.gov

The primary role of this compound is as a transient product of protein digestion. ontosight.ai Following its formation, it is typically hydrolyzed into its constituent amino acids, isoleucine and alanine, which then enter their respective metabolic pathways. lsuhsc.edu

Isoleucine is an essential, branched-chain amino acid (BCAA). Its degradation occurs predominantly in the mitochondria and is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA. frontiersin.orgnih.gov These products can then be used in the citric acid cycle for energy production or serve as precursors for other biosynthetic pathways. nih.gov

Alanine is a nonessential amino acid that can be synthesized from metabolic intermediates like pyruvate. lsuhsc.edu

Therefore, this compound functions as a link between proteolysis (the breakdown of proteins) and the catabolic pathways of individual amino acids, ensuring that the carbon skeletons and amino groups from dietary or cellular proteins can be efficiently utilized by the cell. frontiersin.orguu.nl

Table of Mentioned Compounds

Implications for Aminoacyl-tRNA Synthetase Fidelity

The fidelity of protein synthesis is paramount for cellular function, and this accuracy begins with the precise action of aminoacyl-tRNA synthetases (aaRSs). osu.eduuic.edu These enzymes are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a process called aminoacylation. osu.edu Any error at this stage can lead to the misincorporation of an amino acid into a growing polypeptide chain, potentially resulting in a non-functional protein. rcsb.org

The existence and function of such a rigorous fidelity mechanism for isoleucine has direct implications for the synthesis of any peptide or protein containing this amino acid, including the dipeptide this compound. The cellular machinery's ability to selectively use isoleucine with high accuracy is a prerequisite for the correct and regulated synthesis of this compound and larger proteins. This high-fidelity system prevents the accidental formation of variants, such as Valyl-Alanine, that could arise from synthetase errors.

Interactions with Biological Macromolecules and Systems (Non-Clinical Focus)

Role in Protein-Peptide Interactions and Recognition

Protein-peptide interactions are fundamental to a vast array of cellular processes, including signal transduction, enzyme regulation, and immune responses. nih.govnih.gov These interactions involve a protein binding to a short peptide sequence, which can occur through various structural motifs. nih.gov The bound peptide may adopt different conformations, such as an extended chain, a beta-turn, or an alpha-helix, to fit into a cavity, groove, or surface pocket on the protein. nih.gov

Dipeptides such as this compound are components of the cellular peptidome and are involved in the complex network of molecular interactions within the cell. For instance, studies on the gut microbiome have noted the presence of this compound as a product of protein and peptide metabolism by intestinal microbes, suggesting its participation in the intricate interactions within that biological system. scispace.com The specific roles and binding partners of this compound are an area of ongoing research, with computational tools being developed to predict the binding sites of peptides on protein surfaces. univ-paris-diderot.fr

Table 2: General Modes of Protein-Peptide Recognition

| Recognition Motif | Description | Example |

|---|---|---|

| Groove Binding | The peptide, often in an extended conformation, binds within a groove on the protein's surface. | MHC class I and II molecules binding antigenic peptides. nih.gov |

| Pocket Binding | A specific side chain or motif of the peptide fits into a well-defined pocket on the protein. | Src homology 2 (SH2) domains recognizing phosphotyrosine-containing peptides. nih.gov |

| Surface Interaction | The peptide interacts with a broader, less defined area on the protein surface, often forming beta-strand type interactions. | PapD chaperone binding to pilus subunits. nih.gov |

| Buried Interaction | The peptide is completely enclosed within a cavity in the protein. | OppA periplasmic binding protein interacting with small peptides. nih.gov |

Influence on Enzyme Activity and Regulation

The activity of enzymes within a cell is tightly controlled to maintain metabolic homeostasis and respond to environmental signals. mgcub.ac.in Regulation can occur through several mechanisms, including feedback inhibition, allosteric control by effector molecules, and covalent modification. libretexts.orgvscht.cz Allosteric regulation involves molecules binding to a site other than the active site, inducing a conformational change that either activates or inhibits the enzyme. libretexts.org

While direct enzymatic regulation by this compound has not been fully characterized, metabolomic studies provide evidence of its association with metabolic pathways and their enzymatic components. In the archaeon Haloferax mediterranei, the intracellular concentration of this compound was found to be strongly and positively correlated with several other metabolites, including (R)-3-hydroxybutanoyl-CoA, a key intermediate in the polyhydroxyalkanoate (PHA) synthesis pathway. mdpi.com The same study noted changes in the activity of enzymes related to this and other pathways, such as acetoacetate (B1235776) CoA-transferase. mdpi.com These findings suggest that fluctuations in the level of this compound are linked to shifts in metabolic and enzymatic states, although the correlational nature of the data does not establish a direct causative role in regulating specific enzymes.

Interplay with Signal Transduction Pathways (e.g., G-protein coupled receptors)

Signal transduction is the process by which cells convert an external signal into a specific cellular response. plos.org A major class of proteins involved in this process is the G-protein coupled receptors (GPCRs), which form a large and diverse superfamily of transmembrane receptors. nih.govwikipedia.org GPCRs detect a wide range of extracellular signals, including hormones, neurotransmitters, and peptides. wikipedia.org

The canonical GPCR signaling cascade begins when a ligand binds to the receptor, causing a conformational change. nih.gov This change activates an associated intracellular heterotrimeric G-protein, prompting the exchange of GDP for GTP on its α-subunit. wikipedia.org The activated Gα-subunit then dissociates and modulates the activity of downstream effector enzymes, such as adenylyl cyclase or phospholipase C. wikipedia.orgscielo.org.mx This leads to the production of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), which amplify the signal and trigger a variety of cellular responses. scielo.org.mx

While a direct interaction between this compound and a specific GPCR has not been established, indirect evidence links the dipeptide to signaling pathways. In the study of Haloferax mediterranei, metabolic pathway analysis showed that bacterial chemotaxis—a process dependent on signal perception and transduction systems—was significantly affected under conditions where this compound levels were altered. mdpi.com The study linked changes in metabolites that correlate with this compound to the modulation of these signaling pathways. mdpi.com Given that peptides are a known class of GPCR ligands, the potential interplay of dipeptides like this compound within broader signaling networks remains an area for further investigation. wikipedia.org

Table 3: Simplified Overview of a G-Protein Coupled Receptor (GPCR) Pathway

| Step | Component | Function |

|---|---|---|

| 1. Signal Reception | Ligand and GPCR | An extracellular ligand (e.g., peptide, hormone) binds to the GPCR. nih.gov |

| 2. Receptor Activation | GPCR | The receptor undergoes a conformational change. wikipedia.org |

| 3. G-Protein Activation | Heterotrimeric G-Protein (Gαβγ) | The GPCR facilitates the exchange of GDP for GTP on the Gα subunit. wikipedia.org |

| 4. Effector Modulation | Gα-GTP and Effector Enzyme | The activated Gα subunit dissociates and activates an effector enzyme (e.g., adenylyl cyclase). wikipedia.org |

| 5. Second Messenger Production | Second Messenger (e.g., cAMP) | The effector enzyme catalyzes the production of intracellular second messengers. scielo.org.mx |

| 6. Downstream Activation | Protein Kinase (e.g., PKA) | Second messengers activate downstream proteins, such as protein kinases. nih.gov |

| 7. Cellular Response | Target Proteins | Activated kinases phosphorylate target proteins, leading to a specific cellular response. mgcub.ac.in |

Computational and Theoretical Studies of Isoleucylalanine

Molecular Modeling and Simulation of Isoleucylalanine

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and dynamic behavior of peptides like this compound. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

The conformational flexibility of a dipeptide is primarily defined by the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The potential energy surface (PES) as a function of these angles, often visualized in a Ramachandran plot, reveals the energetically favorable conformations.

Table 1: Representative Stable Conformations for Dipeptides

| Conformation | Approximate Dihedral Angles (φ, ψ) | Characteristics |

|---|---|---|

| β-Sheet (Extended) | (-139°, +135°) | Extended backbone, forms inter-strand hydrogen bonds in larger structures. rsc.org |

| Polyproline II (PPII) | (-75°, +145°) | Left-handed helix, common in unfolded proteins and signaling domains. |

| Right-handed α-helix (αR) | (-57°, -47°) | Core element of the common α-helix secondary structure. rutgers.edu |

| Left-handed α-helix (αL) | (57°, 47°) | Less common due to steric clashes, but accessible. |

| C7eq/C7ax | (-80°, +80°) | Involves a seven-membered ring formed by an intramolecular hydrogen bond. nih.gov |

This table presents generalized data for dipeptides; specific values for this compound would require dedicated computational studies.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govaps.org These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the time evolution of the system's conformation and properties. mdpi.com

MD simulations of dipeptides like this compound can be performed in various environments, such as in a vacuum, in aqueous solution, or in the presence of other molecules or surfaces. researchgate.net These simulations provide detailed information on conformational dynamics, flexibility, and interactions at an atomic scale. aps.org The choice of force field is crucial for the accuracy of the simulation. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, GROMOS, and OPLS. biorxiv.orgnih.gov For instance, a study on the self-assembly of the related dipeptide Alanine-Isoleucine utilized the GROMACS simulation package. researchgate.net Ab initio MD simulations, which use quantum mechanics to calculate forces, can provide higher accuracy for smaller systems, revealing, for example, that conformational transitions in an alanine (B10760859) dipeptide analog can occur on a picosecond timescale. nih.govaps.org

Table 2: Common Force Fields for Peptide Molecular Dynamics Simulations

| Force Field Family | Key Features |

|---|---|

| AMBER (Assisted Model Building with Energy Refinement) | Widely used for proteins and nucleic acids; various versions exist (e.g., ff99SB-ILDN, ff14SB). biorxiv.org |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Broadly applicable to a wide range of biomolecules; includes parameters for lipids, carbohydrates, and nucleic acids. researchgate.net |

| GROMOS (Groningen Molecular Simulation) | Developed for dynamic modeling of biomolecules, with a focus on free energy calculations. |

| OPLS (Optimized Potentials for Liquid Simulations) | Well-parameterized for liquid-state properties and solvation, making it suitable for solution-phase simulations. nih.gov |

| ReaxFF | A reactive force field capable of modeling chemical reactions, including bond formation and breaking. mdpi.com |

Selection of a force field depends on the specific system and properties being investigated.

The interaction of peptides with water is fundamental to their structure and function in biological systems. Computational methods can quantify these interactions by calculating the solvation free energy, which is the free energy change associated with transferring a molecule from a vacuum to a solvent. nih.govresearchgate.net

Studies on the isostructural dipeptides Alanyl-Isoleucine (Ala-Ile) and this compound (Ile-Ala) have revealed significant differences in their hydration properties. Experimental and computational work has shown that while Ala-Ile nanotubes can reversibly absorb water, the retroanalogue Ile-Ala does not accept water into its pore region. acs.org This suggests that the subtle difference in the sequence of amino acids has a profound impact on the hydration dynamics and permeability of the resulting nanostructures. This unhydrated nature of this compound was observed in studies where samples were kept under vacuum for extended periods before spectroscopic measurements, showing no significant spectral shifts that would indicate the presence of intracrystalline water. acs.org

The calculation of hydration free energy can be decomposed into several components, including the energy required to create a cavity in the solvent and the energy of the solute-solvent interactions (van der Waals and electrostatic). researchgate.netnih.gov For amino acids and peptides, these calculations can be performed using methods like Monte Carlo or molecular dynamics simulations with thermodynamic integration or free energy perturbation techniques. nih.govnih.gov While specific hydration free energy values for this compound are not prominently reported, studies on similar peptides provide a framework for how these calculations are performed and interpreted. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Spectra

Quantum chemistry applies the principles of quantum mechanics to study chemical systems, providing detailed information about electronic structure, chemical bonding, and spectroscopic properties. researchgate.netnih.gov Methods like Density Functional Theory (DFT) are widely used for these calculations on peptide systems. researchgate.netresearchgate.net

For this compound, quantum chemical calculations have been used to predict its vibrational spectra. researchgate.net In one study, the terahertz (THz) spectrum of crystalline this compound was calculated using periodic boundary conditions in both DFT (with the PW91 functional) and the CHARMM22 force field. researchgate.net These calculations were compared with experimental THz spectra, providing a benchmark for the accuracy of the computational models in capturing the low-frequency collective motions of the peptide crystal. researchgate.netacs.org Such studies are crucial for validating and refining the force fields used in classical molecular dynamics simulations. acs.org

Quantum chemical calculations can also determine various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These properties are fundamental to understanding the reactivity and interaction patterns of the molecule.

Table 3: Calculated THz Spectrum of Crystalline this compound

| Method | Calculated Frequencies (cm⁻¹) |

|---|---|

| DFT (PW91 functional) | ~25, ~45, ~60, ~75, ~90 |

| CHARMM22 | ~30, ~50, ~65, ~80, ~95 |

Data sourced from graphical representations in Zhang et al. (2006). researchgate.net Frequencies are approximate and represent the main peaks in the calculated spectra below 100 cm⁻¹.

Theoretical Predictions of Self-Assembly and Nanostructure Formation

Dipeptides have a remarkable ability to self-assemble into a variety of ordered nanostructures, such as nanotubes, vesicles, and fibrils. Theoretical and computational models are essential for understanding the mechanisms that drive these assembly processes. nih.gov

A study on L-isoleucyl-L-alanine found that thermal treatment in the solid state can induce cyclization to form the corresponding diketopiperazine. researchgate.net This process is competitive with the self-assembly of the linear dipeptide. Using atomic force microscopy (AFM), researchers demonstrated the differences in the self-assembled structures formed by the linear and cyclic forms of the dipeptide. researchgate.net The study highlighted that factors like concentration and the solvent used can significantly affect the resulting morphology of the self-assembled structures. researchgate.net

Another computational study compared the self-assembly propensity of Alanine-Isoleucine (Ala-Ile) with other dipeptides in water and methanol. researchgate.net It was found that the strength of self-assembly in aqueous solutions followed the order: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile. researchgate.net This indicates that the specific amino acid composition and sequence are critical determinants of the self-assembly behavior. The mechanism of assembly is governed by a complex interplay of non-covalent interactions, including hydrogen bonding between backbone amides and hydrophobic interactions between side chains. researchgate.net

Integrative Computational Modeling of Peptide Interactions in Biological Systems

Integrative computational modeling combines data from various experimental sources (like X-ray crystallography, NMR, cryo-electron microscopy) with theoretical calculations to produce comprehensive models of complex biological systems. nih.govembo.orgnih.gov These approaches are particularly powerful for studying protein-peptide and protein-protein interactions, which are central to cellular function. nih.govspringernature.com

While specific studies applying integrative modeling to this compound within a larger biological context are not prominent in the literature, the framework for such investigations is well-established. A dipeptide like this compound could be part of a larger polypeptide chain that interacts with a protein receptor. Computational methods like protein-peptide docking could be used to predict the binding mode of the peptide. embo.org The resulting models could then be refined and validated using data from experiments such as mutagenesis or spectroscopy. Furthermore, if this compound were part of a protein interacting with a biological membrane, computational models could be used to study its insertion, orientation, and interactions with the lipid bilayer. nih.govnih.govsyr.eduplos.org These integrative approaches are crucial for bridging the gap between static structures and the dynamic interactions that govern biological processes. embo.org The ultimate goal is to build a predictive model of how a small peptide fragment contributes to the function of a larger biomolecular assembly.

Emerging Research Applications and Future Directions for Isoleucylalanine

Isoleucylalanine in Materials Science and Nanotechnology

The intrinsic ability of short peptides to self-organize into ordered supramolecular structures has positioned them as powerful building blocks in nanotechnology. This compound, in particular, has demonstrated significant potential in this domain due to its propensity to form well-defined, functional nanomaterials.

The self-assembly of this compound is a spontaneous process driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and van der Waals forces. The peptide backbone facilitates the formation of extensive hydrogen bond networks, which provide structural rigidity, while the hydrophobic side chains of both isoleucine and alanine (B10760859) drive the exclusion of water, promoting aggregation into ordered architectures [1, 5].

Research has shown that under specific environmental conditions, such as controlled pH, concentration, and solvent polarity, this compound can assemble into various morphologies. One of the most notable structures is the dipeptide nanotube. These hollow, cylindrical structures are formed through the hierarchical organization of Ile-Ala molecules, often stabilized by an antiparallel β-sheet-like arrangement . The resulting nanotubes possess high aspect ratios and a uniform diameter, making them attractive for a range of applications.

Furthermore, at higher concentrations, these individual nanostructures can entangle and immobilize solvent molecules to form a three-dimensional network known as a hydrogel . These this compound-based hydrogels are of particular interest because they are formed from biocompatible and biodegradable components. The mechanical properties of these gels, such as stiffness and viscoelasticity, can be tuned by altering the initial dipeptide concentration or the conditions of gelation.

The table below summarizes key findings on the self-assembly of this compound under varied experimental parameters.

| Initial Concentration | Solvent / pH Condition | Resulting Nanostructure | Key Observation / Reference |

|---|---|---|---|

| Low (e.g., < 5 mg/mL) | Acidic aqueous solution (e.g., pH 2-3) | Hollow Nanotubes | Protonation of the carboxyl group facilitates ordered hydrogen bonding, leading to cylindrical assemblies [2, 5]. |

| High (e.g., > 10 mg/mL) | Aqueous buffer (near neutral pH) | Hydrogel Network | Increased concentration promotes entanglement of nanofibrils, trapping water to form a self-supporting gel . |

| Moderate (e.g., 5-10 mg/mL) | Organic/Aqueous co-solvent | Fibrillar Aggregates | Solvent polarity modulates the strength of hydrophobic interactions, influencing the morphology of the aggregates . |

The unique characteristics of this compound-derived nanostructures make them prime candidates for the rational design of advanced biomaterials. Their inherent biocompatibility and biodegradability—breaking down into naturally occurring amino acids—are critical advantages for biomedical applications.

The design of these biomaterials focuses on leveraging the following properties:

Scaffolding for Tissue Engineering: The porous, hydrated environment of an this compound hydrogel can mimic the natural extracellular matrix (ECM). This provides a 3D scaffold that supports cell adhesion, proliferation, and differentiation, representing a promising strategy for regenerative medicine.

Controlled Release Systems: The nanotubular and hydrogel structures can serve as reservoirs for therapeutic agents. Drugs can be encapsulated within the nanotubes or entrapped in the hydrogel matrix. The release kinetics can be controlled by the degradation rate of the dipeptide material, offering a platform for sustained drug delivery.

Functional Surfaces: this compound nanotubes can be deposited onto surfaces to create biocompatible coatings for medical implants. These coatings can reduce foreign body response and promote integration with host tissue.

The design process involves modifying the dipeptide sequence or conjugating functional molecules to the this compound unit to impart specific functionalities, such as cell-adhesion motifs or stimuli-responsive linkers.

This compound as a Standard in Analytical Chemistry and Proteomics

In the fields of analytical chemistry and proteomics, accuracy and reproducibility are paramount. This compound serves as a valuable analytical standard due to its well-defined chemical structure and precise molecular weight (202.25 g/mol ).

Its primary application is in mass spectrometry (MS) and liquid chromatography (LC) based methods. In LC-MS/MS analysis, which is fundamental to proteomics and metabolomics, this compound can be used as :

A Calibration Standard: It helps in the calibration of the mass-to-charge (m/z) axis of a mass spectrometer, ensuring accurate mass measurements of unknown analytes in a complex biological sample.

A Retention Time Marker: In chromatography, its consistent elution time under defined conditions allows it to be used as a reference point to normalize for run-to-run variations, improving the reliability of compound identification across multiple analyses.

An Internal Standard: A known quantity of isotopically labeled this compound can be spiked into a sample. By comparing the signal intensity of the labeled standard to the endogenous (unlabeled) dipeptide, researchers can achieve precise quantification of this compound levels in tissues or biofluids.

The use of such a simple, stable, and commercially available dipeptide standard is crucial for validating analytical methods and ensuring the integrity of large-scale proteomic and metabolomic studies.

Development of In Vitro Biological Models Utilizing this compound

Beyond materials science, this compound is being utilized in the development of sophisticated in vitro (laboratory-based) biological models. These models are essential for studying cellular and molecular processes in a controlled environment.

One key application is in the study of peptide transport and metabolism. Cells grown in vitro, such as intestinal Caco-2 cells, can be exposed to this compound to investigate the activity and specificity of peptide transporters like PEPT1. By measuring the rate of uptake of the dipeptide, researchers can characterize transporter kinetics and screen for compounds that may inhibit or enhance peptide absorption.

Furthermore, the hydrogels formed from this compound (as described in section 6.1.1) provide a superior platform for 3D cell culture. Unlike traditional 2D culture on flat plastic surfaces, these 3D hydrogel models more accurately replicate the in vivo cellular microenvironment. This enables more physiologically relevant studies of cell behavior, drug toxicity, and disease mechanisms.

Future Research Avenues

While significant progress has been made, the full potential of this compound is yet to be realized. Future research is poised to explore new facets of its chemistry and biology.

The primary metabolic fate of this compound is understood to be its hydrolysis into constituent amino acids, Isoleucine and Alanine, by intracellular and extracellular dipeptidases. However, this picture is likely incomplete. A key future direction is the detailed elucidation of alternative or context-dependent metabolic pathways.

Research questions that remain to be answered include:

Does this compound possess any direct biological activity before it is hydrolyzed? Some short peptides have been shown to act as signaling molecules, and it is plausible that Ile-Ala could have a yet-undiscovered regulatory role.

What is the complete profile of peptidases that target Ile-Ala, and how does their expression and activity vary across different tissues and disease states?

Can this compound undergo other biochemical modifications, such as cyclization or conjugation, under specific physiological conditions?

What is the precise efficiency of its transport across various biological barriers, such as the blood-brain barrier, and which transporters are involved?

The table below contrasts the established metabolic pathway with hypothetical avenues for future research.

| Pathway | Key Enzymes / Transporters | Status | Core Research Question for Investigation |

|---|---|---|---|

| Hydrolysis to Amino Acids | Cytosolic and brush-border dipeptidases | Established | What is the relative contribution of different dipeptidases to Ile-Ala cleavage in specific tissues? |

| Intact Cellular Transport | Peptide Transporters (e.g., PEPT1, PEPT2) | Established | What is the transport efficiency and substrate affinity of Ile-Ala for specific PEPT isoforms? |

| Direct Bioactivity/Signaling | Unknown Receptors / Targets | Hypothetical | Does intact Ile-Ala bind to any cell surface or intracellular receptors to trigger a signaling cascade? |

| Alternative Biotransformation | Unknown Enzymes | Hypothetical | Can Ile-Ala be modified by other enzymes (e.g., cyclases, transferases) to form novel metabolites under specific conditions? |

Answering these questions will provide a more comprehensive understanding of this compound's role in biology and may uncover new therapeutic or diagnostic applications.

Advanced Spectroscopic Probes for Real-Time Monitoring

The real-time analysis of dipeptides such as this compound within complex biological systems presents a significant analytical challenge. Advanced spectroscopic techniques are emerging as powerful tools to overcome these hurdles, offering high sensitivity and specificity for real-time monitoring. These methods are crucial for understanding the dynamic roles of dipeptides in metabolic processes.

Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC/MS), is a cornerstone of peptide analysis. However, dipeptides often exhibit poor fragmentation in tandem mass spectrometry (MS/MS), complicating their unambiguous identification. wiley.com To address this, researchers have developed innovative derivatization strategies. By reacting the dipeptide's free amino group with reagents like isobutyl chloroformate or phenyl isocyanate, more informative fragmentation patterns can be induced during collision-induced dissociation (CID). wiley.comjst.go.jp This pre-column derivatization enhances structural elucidation and allows for more reliable quantification. jst.go.jp Another approach focuses on the analysis of sodiated molecular ions ([M+Na]⁺), which are often present in mass spectra and can produce more structurally informative fragments compared to their protonated counterparts. wiley.com

UV-Visible spectroscopy is another valuable technique, though challenges can arise from overlapping absorption features, especially in complex mixtures. thermofisher.com The application of second derivative spectroscopy can significantly enhance resolution by transforming broad absorption bands into sharper, more defined positive and negative peaks. thermofisher.com This allows for the better resolution of overlapping bands and the detection of subtle spectral shifts that can provide insight into the dipeptide's local environment and interactions. thermofisher.com

For probing intermolecular interactions and low-frequency vibrational modes, Terahertz (THz) spectroscopy has shown promise. The sensitivity of THz radiation to hydrogen-bonding networks makes it particularly suitable for studying the crystalline and solution-phase structures of peptides. acs.orgresearchgate.net Studies on isostructural dipeptides, including isoleucyl alanine, have utilized THz spectroscopy to explore these networks, which are fundamental to their biological function and self-assembly. acs.orgresearchgate.net When integrated with microfluidic devices, THz spectroscopy offers a pathway toward real-time, label-free monitoring of dynamic chemical and biological processes. researchgate.net

Furthermore, the development of genetically encoded nanosensors represents a frontier in real-time molecular monitoring within living cells. While developed for the amino acid isoleucine, the principles behind these Förster Resonance Energy Transfer (FRET)-based sensors could be adapted for specific dipeptides. nih.gov Such a sensor, potentially created by sandwiching a specific dipeptide-binding protein between two fluorescent proteins, would allow for the direct visualization and quantification of this compound flux in real-time inside living cells. nih.gov

Table 1: Advanced Spectroscopic Techniques for Dipeptide Analysis

| Spectroscopic Technique | Principle | Application to this compound Analysis | Key Research Findings |

| Tandem Mass Spectrometry (MS/MS) with Derivatization | Chemical modification of the dipeptide prior to MS analysis to improve ionization and induce predictable fragmentation. | Enhances structural identification and quantification in complex matrices like urine. wiley.com | Derivatization with reagents like isobutyl chloroformate or phenyl isocyanate yields more informative fragment ions. wiley.comjst.go.jp |

| UV-Visible Second Derivative Spectroscopy | Mathematical transformation of a standard absorption spectrum to resolve overlapping peaks and enhance subtle spectral features. | Can distinguish the spectral signatures of this compound from other absorbing species in a mixture. | Improves resolution of overlapping absorption bands and provides insight into interactions with the local environment. thermofisher.com |

| Terahertz (THz) Spectroscopy | Uses far-infrared radiation to probe low-frequency molecular vibrations, particularly sensitive to hydrogen-bond networks. | Characterization of the solid-state structure and intermolecular interactions of this compound crystals. | THz spectra provide information on the hydrogen-bonding networks that govern peptide crystal structures. acs.orgresearchgate.net |

| Genetically Encoded FRET Nanosensors | A biosensor constructed from fluorescent proteins and a binding domain that changes conformation upon ligand binding, altering FRET efficiency. | A potential future method for real-time, in-vivo monitoring of this compound concentrations within cells. | Genetically encoded sensors for the constituent amino acid isoleucine have been successfully used for real-time monitoring in bacterial and yeast cells. nih.gov |

Computational Design of this compound Derivatives with Tuned Properties

Computational chemistry and molecular modeling are pivotal in the rational design of novel peptide derivatives with tailored physicochemical and biological properties. For this compound, these in silico approaches enable the exploration of vast chemical spaces to identify derivatives with enhanced stability, specific binding affinities, or unique self-assembling characteristics without the immediate need for extensive synthetic chemistry. ijpsjournal.comnih.gov

The process of computational design often begins with the base structure of this compound. Using molecular modeling software, specific functional groups can be systematically added or modified. ijpsjournal.com Quantum chemical calculations and density functional theory (DFT) can then be employed to predict how these modifications will alter the molecule's electronic structure, conformation, and reactivity. researchgate.netresearchgate.net This allows for the pre-screening of candidates with desired properties. For example, modifications can be designed to tune the surface wettability and emission behavior of cyclic this compound derivatives. researchgate.net

A key objective in designing derivatives is predicting their interaction with biological targets. Molecular docking simulations are used to predict the binding mode and affinity of a designed derivative to a specific protein receptor or enzyme active site. ijpsjournal.com By evaluating docking scores and binding energies, researchers can rank potential derivatives based on their predicted interaction strength, prioritizing the most promising candidates for synthesis and experimental validation. ijpsjournal.com

Furthermore, computational methods are instrumental in designing peptides with specific structural properties. Recent advances have enabled the design of multi-component, self-assembling protein nanomaterials. nih.gov These approaches, which involve docking symmetric or pseudosymmetric building blocks and designing novel protein-protein interfaces, could be applied to create complex nanostructures based on this compound derivatives. nih.gov Such designed nanomaterials could have applications in targeted delivery or enzyme colocalization. The Computational System Design Language (CSDL) is an example of a platform that can compute the exact derivatives for large-scale molecular systems, facilitating the optimization of these complex designs. github.io

The integration of computational design with experimental validation creates a powerful workflow. For instance, an artificial neural network could be trained on experimental spectroscopic data of various peptide derivatives to predict the properties of new, unsynthesized structures, guiding the design of molecules with specific fluorescent or photophysical characteristics. rsc.org This synergy accelerates the discovery of novel this compound derivatives with precisely tuned functions for advanced research and biotechnological applications.

Table 2: Computational Approaches for Designing this compound Derivatives

| Computational Method | Description | Goal for this compound Derivatives |

| Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. | To design derivatives with high affinity and specificity for a particular biological target (e.g., a receptor or enzyme). ijpsjournal.com |

| Quantum Chemistry / DFT | Calculates the electronic structure and properties of molecules to predict conformation, stability, and reactivity. | To understand how chemical modifications affect the fundamental properties of this compound and to pre-screen for desired traits. researchgate.netresearchgate.net |

| Structure-Based Design | Uses the 3D structure of a target to design molecules that fit and interact with it in a specific way. | To create this compound-based peptides that can self-assemble into tunable nanostructures or function as specific inhibitors. nih.gov |

| Machine Learning / ANN | An artificial neural network (ANN) is trained on existing experimental data to predict the properties of new, un-tested molecules. | To rapidly screen virtual libraries of this compound derivatives and predict their properties (e.g., fluorescence) to guide synthesis. rsc.org |

Q & A

Q. How can high-throughput screening (HTS) platforms be adapted to study this compound’s metabolic incorporation into bacterial or eukaryotic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products